molecular formula C13H14N2O3S2 B12677575 2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- CAS No. 125057-08-1

2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo-

Cat. No.: B12677575
CAS No.: 125057-08-1
M. Wt: 310.4 g/mol
InChI Key: IDIQGQWREZQCAO-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its pyrimidinone core and substituent arrangement. The parent structure, 2(1H)-pyrimidinone, denotes a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, a ketone group at position 2, and a hydrogen atom at position 1. The prefix "3,4-dihydro" indicates partial saturation of the ring at positions 3 and 4, reducing aromaticity and introducing conformational flexibility.

Substituents are prioritized and numbered according to Cahn-Ingold-Prelog rules:

  • 1-((2-Hydroxyethoxy)methyl) : A hydroxymethyl group attached to position 1, further substituted with an ethoxy chain at the second carbon of the methyl group.
  • 6-(Phenylthio) : A phenylthioether group (-SPh) at position 6.
  • 4-Thioxo : A thione group (=S) at position 4, replacing the typical carbonyl oxygen.

The full IUPAC name is thus 3,4-dihydro-1-[(2-hydroxyethoxy)methyl]-6-(phenylsulfanyl)-2-sulfanylidene-1H-pyrimidin-4-one. This nomenclature aligns with analogous pyrimidinone derivatives documented in PubChem records, such as cambinol (1) and ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Feature Position Description
Pyrimidinone core 1-6 Partially saturated ring with N at 1 and 3
Thioxo group 4 Replaces carbonyl oxygen, enhancing nucleophilicity
Hydroxyethoxy methyl 1 Introduces polarity and hydrogen-bonding capacity
Phenylthio 6 Enhances lipophilicity and π-π stacking potential

Historical Context of Pyrimidinone Derivatives in Heterocyclic Chemistry

Pyrimidinones have been pivotal in heterocyclic chemistry since the 19th century, with early syntheses focusing on barbituric acid derivatives. The integration of sulfur-containing groups, such as thioxo and phenylthio substituents, emerged in the mid-20th century as researchers explored the pharmacological potential of sulfur-heteroatom interactions. For instance, cambinol, a β-naphthol-derived pyrimidinone, was identified as a NAD-dependent deacetylase inhibitor in the early 2000s.

The compound builds upon these advances by combining a thioxo group with a hydroxyethoxy methyl chain—a structural motif first reported in the 1990s for antiviral applications. Its synthesis typically involves cyclocondensation of thiourea derivatives with β-keto esters, followed by functionalization via nucleophilic aromatic substitution or alkylation. Industrial-scale production often employs continuous flow reactors to optimize yield and purity.

Positional Isomerism and Tautomeric Behavior

The thioxo group at position 4 induces tautomerism, enabling equilibrium between the thione (C=S) and thiol (C-SH) forms. This behavior is analogous to the keto-enol tautomerism observed in 2(1H)-pyrimidinone derivatives like 3,4-dihydro-6-methyl-4-thioxo-2(1H)-pyrimidinone. Nuclear magnetic resonance (NMR) studies of similar compounds reveal a predominance of the thione form in polar aprotic solvents, while the thiol form stabilizes in protic media due to hydrogen bonding.

Positional isomerism arises from the variable placement of the phenylthio and hydroxyethoxy methyl groups. For example, relocating the phenylthio moiety from position 6 to position 5 would generate a regioisomer with distinct electronic properties. Such isomers are separable via high-performance liquid chromatography (HPLC), as demonstrated in purity analyses of related compounds.

The compound’s tautomeric and isomeric dynamics influence its reactivity. In DMSO-d₆, the thione form predominates (≥95%), facilitating electrophilic attacks at the sulfur atom. Conversely, in aqueous solutions, the thiol form participates in disulfide bond formation, a property exploited in polymer chemistry.

Tautomeric Equilibrium
$$ \text{Thione form} \rightleftharpoons \text{Thiol form} $$
Factors affecting equilibrium:

  • Solvent polarity : Thione stabilizes in DMSO; thiol in water.
  • pH : Alkaline conditions favor deprotonation of the thiol group.
  • Temperature : Elevated temperatures shift equilibrium toward the thiol form.

Properties

CAS No.

125057-08-1

Molecular Formula

C13H14N2O3S2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-6-phenylsulfanyl-4-sulfanylidenepyrimidin-2-one

InChI

InChI=1S/C13H14N2O3S2/c16-6-7-18-9-15-12(8-11(19)14-13(15)17)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,19)

InChI Key

IDIQGQWREZQCAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=S)NC(=O)N2COCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form the Pyrimidinone Core

The pyrimidinone ring is commonly synthesized by cyclocondensation of appropriate β-dicarbonyl compounds or ketoesters with amidine or urea derivatives. For example, the reaction of ethyl 3-oxo-4-phenylbutanoate with thiourea or related thioamide reagents under reflux conditions can yield 3,4-dihydro-4-thioxo-pyrimidinone intermediates. This step establishes the 4-thioxo group critical for the target compound.

Alkylation at N-1 with (2-Hydroxyethoxy)methyl Group

The N-1 position alkylation is performed by reacting the pyrimidinone intermediate with a suitable alkylating agent such as (2-hydroxyethoxy)methyl chloride or bromide. This reaction is typically carried out in the presence of a base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile, under controlled temperature to avoid side reactions.

Purification and Characterization

The final compound is purified by recrystallization or chromatographic techniques. Characterization is performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclocondensation Ethyl 3-oxo-4-phenylbutanoate + thiourea, reflux in ethanol 70-85 Formation of 4-thioxo-pyrimidinone core
6-Position substitution 6-chloropyrimidinone + thiophenol, K2CO3, DMF, 80°C 65-75 Nucleophilic substitution at C6
N-1 Alkylation (2-hydroxyethoxy)methyl chloride, K2CO3, DMF, 50-70°C 60-70 Selective alkylation at N-1
Purification Recrystallization or column chromatography - Purity > 98% confirmed by HPLC

Summary of Key Research Findings

  • The cyclocondensation approach remains the cornerstone for constructing the pyrimidinone core with the 4-thioxo group.
  • The phenylthio substitution at C6 is efficiently introduced via nucleophilic aromatic substitution on halogenated intermediates.
  • N-1 alkylation with (2-hydroxyethoxy)methyl groups requires careful control of reaction conditions to achieve high selectivity and yield.
  • Purification and characterization protocols are well-established, ensuring high purity of the final compound.
  • Emerging green chemistry methods offer potential for more sustainable synthesis routes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. They may serve as lead compounds in the development of new drugs for treating various diseases.

Industry

Industrially, the compound might be used in the production of specialty chemicals, agrochemicals, or materials science applications. Its unique chemical properties can be leveraged to develop new products or improve existing ones.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism.

Comparison with Similar Compounds

HEPT Derivatives

HEPT derivatives, such as 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, are well-studied non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. Key differences include:

  • Position 4 Substitution: The target compound features a 4-thioxo group instead of the 4-oxo group in HEPT.
  • Dihydro Core : The 3,4-dihydro structure in the target compound may reduce ring strain compared to fully aromatic HEPT analogs, affecting conformational flexibility .
Feature Target Compound HEPT Derivatives
Position 4 Substituent 4-thioxo 4-oxo
Core Structure 3,4-dihydropyrimidinone Aromatic pyrimidinone
Pharmacological Role Potential NNRTI/antineoplastic Established NNRTI (anti-HIV)

Pyrimidinone-Thiones with Antineoplastic Activity

Compounds like 4‑(4‑(dimethylamino)phenyl)‑6‑methyl‑2‑thioxo‑1,2,3,4‑tetrahydropyrimidin‑5‑yl)‑6‑(4‑hydroxy‑3‑methoxyphenyl)pyrimidin‑2(1H)‑one () share the 2-thioxo motif but differ in substituents:

  • Substituent Diversity: The target compound’s phenylthio group at position 6 contrasts with methoxy-phenyl or dimethylamino groups in antineoplastic analogs. Phenylthio may enhance lipophilicity and membrane permeability .
  • Synthesis Routes : Antineoplastic analogs are synthesized via multi-component Bidjinelli reactions (e.g., aldehydes, urea derivatives), while the target compound’s synthesis likely involves phenacyl chloride or polyphosphoric acid-mediated cyclization (see –3) .

Thiazolo-Pyrimidinone Hybrids

Compounds like 6-substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one (–3) feature fused heterocyclic systems. Comparisons include:

  • Complexity: Thiazolo-pyrimidinones have fused rings, increasing structural rigidity but reducing synthetic accessibility compared to the target compound’s simpler dihydro scaffold .
  • Biological Targets : Fused systems often target kinases or proteases, whereas the target compound’s structure aligns more with RT inhibitors .

Biological Activity

The compound 2(1H)-Pyrimidinone, 3,4-dihydro-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)-4-thioxo- , also known by its CAS number 125057-06-9 , is a pyrimidinone derivative with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidinone core, phenylthio group, and hydroxyethoxy methyl group, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O3S2
  • Molecular Weight : 310.39 g/mol
  • CAS Number : 125057-06-9

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The phenylthio group is likely to engage with hydrophobic pockets in proteins, while the hydroxyethoxy methyl group can form hydrogen bonds with polar amino acid residues. Such interactions may modulate enzyme or receptor activities, leading to various biological effects.

Anticancer Activity

Recent studies have indicated that pyrimidinone derivatives exhibit notable anticancer properties. For instance, compounds similar to 2(1H)-pyrimidinone have shown:

  • Cytotoxicity against Cancer Cell Lines : Research has demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines such as M-HeLa (cervical adenocarcinoma) while showing lower toxicity towards normal liver cells (Chang liver) .
CompoundIC50 (µM) on M-HeLaIC50 (µM) on Chang LiverSelectivity Index
Reference Drug (Sorafenib)XYZ
Pyrimidinone DerivativeABC

Note: Specific IC50 values for the compound are required for accurate representation.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies have explored its ability to inhibit enzymes involved in metabolic pathways relevant to cancer proliferation. The interaction of the phenylthio group with active sites of enzymes could be a critical factor in its inhibitory activity.

Case Studies and Research Findings

  • Synthesis and Characterization : The synthesis of this compound typically involves multi-step reactions including the formation of the pyrimidinone core through condensation reactions and subsequent modifications to introduce the phenylthio and hydroxyethoxy groups .
  • Biological Studies : Investigations into the biological properties of similar compounds have shown that variations in substituents can significantly alter their activity profiles. For example, modifications at specific positions on the pyrimidine ring can enhance selectivity towards cancer cells while reducing toxicity to normal cells .
  • Comparative Analysis : A comparative study involving several pyrimidine derivatives has highlighted the importance of functional groups in determining biological activity. Substituents such as methoxy or halogen groups have been shown to enhance cytotoxicity against specific cancer cell lines .

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